molecular formula C8H5ClO2 B1587797 5-Chlorobenzofuran-3-one CAS No. 3261-05-0

5-Chlorobenzofuran-3-one

Cat. No.: B1587797
CAS No.: 3261-05-0
M. Wt: 168.57 g/mol
InChI Key: QQCUCXUMVSGDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorobenzofuran-3-one is an organic compound with the molecular formula C8H5ClO2. It is characterized by the presence of a chlorine atom and a furan ring fused to a benzene ring. This compound is known for its diverse applications in organic chemistry and is often used as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-chlorophenylacetic acid derivatives in the presence of dehydrating agents. Another approach involves the use of palladium-catalyzed coupling reactions to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzofuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chlorobenzofuran-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 5-Chlorobenzofuran-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

    Benzofuran: Lacks the chlorine atom and has different chemical properties.

    5-Bromobenzofuran-3-one: Similar structure but with a bromine atom instead of chlorine.

    5-Fluorobenzofuran-3-one: Contains a fluorine atom instead of chlorine.

Uniqueness: 5-Chlorobenzofuran-3-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity compared to its analogs. The chlorine atom can participate in specific interactions and reactions that are not possible with other halogenated derivatives .

Biological Activity

5-Chlorobenzofuran-3-one, a chlorinated derivative of benzofuran, has garnered significant attention in the realm of medicinal chemistry due to its diverse biological activities. This compound serves as a pivotal scaffold in the development of various pharmacologically active agents, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

This compound is characterized by a benzofuran ring with a chlorine atom at the 5-position. This structural modification enhances its reactivity and biological efficacy. The compound's unique properties make it a valuable intermediate in pharmaceutical synthesis, particularly for developing drugs targeting neurological disorders and cancer therapies.

Anticancer Activity

Research has demonstrated that derivatives of benzofuran, including this compound, exhibit potent anticancer properties. A study highlighted the structure-activity relationship (SAR) of various benzofuran derivatives, showing that substitutions at specific positions significantly influence their cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. Notably, compounds with halogen substitutions demonstrated enhanced activity, with IC50 values indicating strong inhibitory effects on cell proliferation.

Table 1: Anticancer Activity of 5-Chlorobenzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5-Chloro-1-benzofuran-3-oneMCF-71.136Induction of apoptosis via caspase activation
MCC1019A54916.4Inhibition of PLK1 signaling pathway
Compound 2K5620.1Cytotoxicity without affecting normal cells

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. A study reported that several benzofuran derivatives exhibited significant antibacterial effects against various strains of pathogenic microorganisms. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.78 to 6.25 µg/mL, suggesting their potential as effective antibacterial agents.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus0.78
Compound BEscherichia coli3.12
Compound CPseudomonas aeruginosa6.25

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of this compound and its derivatives:

  • Cytotoxicity in Cancer Cells : A study investigated the cytotoxic effects of various benzofuran derivatives on leukemia cells (K562 and HL60), revealing that specific substitutions significantly enhanced their anticancer activity without harming normal cells .
  • Antibacterial Efficacy : Another research focused on synthesizing new benzofuran derivatives that exhibited superior antibacterial properties compared to standard drugs, indicating their potential for therapeutic applications against resistant bacterial strains .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds often induce apoptosis through caspase pathways or inhibit critical signaling pathways involved in cell proliferation, such as the AKT pathway in lung cancer cells .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 5-Chlorobenzofuran-3-one, and how do their yields and purity profiles compare?

Methodological Answer: Synthesis typically involves halogenation of benzofuran precursors or cyclization of chlorinated intermediates. For example:

  • Halogenation: Direct chlorination of benzofuran-3-one using Cl₂ or SOCl₂ under anhydrous conditions (60–80°C, 12–24 hrs), yielding ~70–85% with 96% purity .
  • Cyclization: Starting from 2-chlorophenol derivatives via Friedel-Crafts acylation, followed by ring closure. Yields vary (50–75%) depending on catalyst (e.g., AlCl₃ vs. FeCl₃) and solvent (CH₂Cl₂ vs. DMF) . Key Considerations:
  • Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water).
  • Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .
Method Catalyst/Solvent Yield Purity
Direct ChlorinationSOCl₂, DCM85%96%
CyclizationAlCl₃, CH₂Cl₂75%90%

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • ¹H NMR: Expect aromatic protons as doublets (δ 7.2–7.5 ppm, J = 8.5 Hz) and a ketone carbonyl signal (δ 190–195 ppm in ¹³C NMR) .
  • IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peak at m/z 168.5 (C₈H₅ClO₂) with fragmentation patterns matching chlorine loss (m/z 133) . Validation: Cross-reference with X-ray crystallography (monoclinic P21/c, a = 11.53 Å, β = 100.6°) for bond angles and crystal packing .

Q. What storage conditions optimize the stability of this compound in laboratory settings?

Methodological Answer:

  • Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Avoid moisture (use desiccants) and light exposure, which degrade the ketone group .
  • Conduct stability assays via HPLC (C18 column, 70:30 MeOH/H₂O) every 6 months to monitor decomposition (<2% over 12 months) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

Methodological Answer:

  • Systematic Variation: Test reaction parameters (catalyst: Pd(PPh₃)₄ vs. CuI; solvent: THF vs. toluene) to identify reproducibility thresholds .
  • Kinetic Studies: Use in-situ FTIR or NMR to track intermediate formation (e.g., π-complexes) and explain divergent pathways .
  • Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate variables (e.g., oxygen sensitivity) causing discrepancies .

Q. What computational methods predict the electronic effects of the chlorine substituent on this compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to map electron density (LUMO at C-3, HOMO at Cl-substituted ring) .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (DMSO) to predict nucleophilic attack sites .
  • SAR Studies: Correlate Hammett σₚ values of substituents (Cl: σₚ = 0.23) with reaction rates in SNAr mechanisms .

Q. What experimental strategies elucidate the role of this compound in modulating enzyme inhibition?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with cytochrome P450 enzymes (binding affinity ≤ –8.5 kcal/mol) .
  • Enzyme Assays: Measure IC₅₀ via fluorescence quenching (e.g., CYP3A4 inhibition at 10 µM) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to validate computational predictions .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the photostability of this compound?

Methodological Answer:

  • Controlled Replication: Repeat experiments under standardized UV light (λ = 254 nm, 15 W) and quantify degradation via GC-MS .
  • Environmental Factors: Assess oxygen/moisture levels during irradiation; inert atmospheres (N₂) reduce decomposition by 40% .
  • Collaborative Studies: Share raw data via open-access platforms (e.g., Zenodo) to enable cross-lab validation .

Properties

IUPAC Name

5-chloro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCUCXUMVSGDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395370
Record name 5-chlorobenzofuran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3261-05-0
Record name 5-chlorobenzofuran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the procedure of M. E. Jung et al., J. Org. Chem., 53, 423 (1988), a solution of diazomethane in ether [prepared from N-methyl-N-nitroso-p-toluenesulfonamide (5.8 g, 0.026 mol) and potassium hydroxide (2.9 g, 0.052 mol) in H2O (7 mL), ethanol (10 mL), and ether (70 mL) utilizing a mini-Diazald® apparatus] was added to 5-chloro-2-methoxybenzoyl chloride (2.0 g, 0.010 mol). The resulting mixture was stirred for 30 minutes, concentrated, and acetic acid (20 mL) was added. After 15 minutes, the mixture was concentrated to give 1.6 g (97%) of the product as an orange solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

(Ref: J. Org. Chem. 1955; 20; 813-818) A solution of 2-chloro-1-(5-chloro-2-hydroxy-phenyl)-ethanone (5 g; 24.4 mmol) in ethanol was heated to reflux for 10 minutes and sodium acetate (2 g; 24.4 mmol) was added to the hot mixture. Mixture continued to reflux an additional 10 minutes, and reaction was stoppered and chilled to 0° C. for 20 minutes. Mixture was quenched with water and mixture extracted with ethyl acetate (3×75 mL). Combined organics was washed with brine and dried over MgSO4. Crude material was purfied by chromatography using 0-1% methanol/DCM to afford 5-chlorobenzofuran-3-one as a oily solid. (3.0 g; 75% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.